methyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate
Description
Methyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a benzimidazole core, which is known for its significant biological activity and is often found in various pharmaceuticals.
Properties
IUPAC Name |
methyl 4-[[2-(2-pyridin-3-ylbenzimidazol-1-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-29-22(28)15-8-10-17(11-9-15)24-20(27)14-26-19-7-3-2-6-18(19)25-21(26)16-5-4-12-23-13-16/h2-13H,14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNYYQZNBYHDIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its simplicity and high yield. The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that derivatives of benzimidazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to methyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate have shown efficacy against various bacterial strains. A study evaluating the antimicrobial activity of synthesized benzimidazole derivatives found that certain compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Benzimidazole derivatives are recognized for their anticancer potential. Research indicates that the incorporation of a benzimidazole moiety enhances the cytotoxic effects against cancer cell lines. For example, compounds with similar structures have been evaluated against human colorectal carcinoma cell lines, showing promising results with IC50 values lower than standard chemotherapeutic agents . The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.
Antitubercular Activity
The compound has also been investigated for its antitubercular properties. Studies have reported that certain benzimidazole derivatives exhibit inhibitory action against Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment . The evaluation included both in vitro and in vivo assessments, revealing significant activity against mycobacterial enzymes.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methodologies include:
- Condensation Reactions : Combining pyridine derivatives with benzimidazole precursors under specific conditions to form the desired acetamide linkages.
- Refluxing Techniques : Utilizing solvent reflux to facilitate the reaction between various functional groups, enhancing yield and purity.
- Purification Processes : Employing techniques such as recrystallization or chromatography to isolate and purify the final product.
Case Studies and Research Findings
Several research studies have documented the synthesis and biological evaluation of this compound and related compounds:
Mechanism of Action
The mechanism of action of methyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For instance, it may inhibit the phosphorylation of proteins involved in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
Uniqueness
Methyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate is unique due to its specific structure, which combines a benzimidazole core with a pyridine ring
Biological Activity
Methyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate is a complex heterocyclic compound notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine and research.
Compound Overview
IUPAC Name : Methyl 4-[[2-(2-pyridin-3-ylbenzimidazol-1-yl)acetyl]amino]benzoate
Molecular Formula : C22H22N4O3
CAS Number : 1105240-59-2
This compound features a benzimidazole core, which is known for significant biological activity, including antibacterial, antifungal, and anticancer properties. The presence of the pyridine moiety enhances its pharmacological profile.
Synthesis
The synthesis typically involves multicomponent reactions. A common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid. The synthetic route can be optimized for yield and purity through techniques such as continuous flow reactors and chromatographic purification methods.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various strains of bacteria and fungi. For instance, compounds derived from benzimidazole structures have shown Minimum Inhibitory Concentration (MIC) values as low as 1.27 µM against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound has been evaluated for its anticancer properties, demonstrating notable cytotoxic effects on cancer cell lines such as HCT116. In a comparative study, it showed an IC50 value lower than that of standard chemotherapeutics like 5-Fluorouracil (IC50 = 9.99 µM), indicating potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Effects
In vitro studies have suggested that derivatives of this compound possess anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study focused on the synthesis of various benzimidazole derivatives, including this compound, reported significant antimicrobial activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 1.27 to 2.65 µM .
- Anticancer Activity Evaluation : Another investigation into the anticancer potential of this compound revealed promising results against colorectal cancer cells (HCT116), with an IC50 value of approximately 5.85 µM, highlighting its potential as a lead compound in drug development .
Summary of Biological Activities
Q & A
Q. How can the synthesis of methyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate be optimized for higher yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step sequence: (1) coupling of pyridin-3-yl-substituted benzimidazole with chloroacetyl chloride, followed by (2) amidation with methyl 4-aminobenzoate. Key optimizations include:
- Using coupling reagents like EDCI/HOBt to enhance amidation efficiency .
- Purification via column chromatography or preparative HPLC to isolate the final product, with purity confirmed by HPLC (>98%) .
- Reaction temperature control (e.g., 0–5°C during acyl chloride formation) to minimize side reactions .
Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify hydrogen/carbon environments (e.g., pyridine protons at δ 8.5–9.0 ppm, benzimidazole protons at δ 7.2–8.1 ppm) .
- IR Spectroscopy : Confirm amide (C=O stretch at ~1650 cm) and ester (C=O at ~1720 cm) functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 430.1425) .
Q. How can solubility challenges be addressed during in vitro assays?
- Methodological Answer :
- Use co-solvents like DMSO (≤1% v/v) for initial stock solutions, followed by dilution in assay buffers .
- Structural modifications (e.g., introducing polar substituents on the benzoate moiety) can improve aqueous solubility while retaining activity .
- Dynamic light scattering (DLS) monitors aggregation in solution, ensuring compound stability during assays .
Advanced Research Questions
Q. What strategies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Enzymatic Assays : Measure IC values against target enzymes (e.g., kinases) under varying substrate concentrations to determine competitive/non-competitive inhibition .
- Molecular Docking : Use software like AutoDock Vina to predict binding modes, focusing on interactions between the pyridine ring and enzyme active sites .
- Site-Directed Mutagenesis : Validate predicted binding residues (e.g., mutation of key lysine or aspartate residues in the enzyme) to confirm binding dependencies .
Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature?
- Methodological Answer :
- Forced Degradation Studies : Incubate the compound in buffers at pH 1–13 (37°C, 24–72 hours) and analyze degradation products via LC-MS .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) for phase transitions .
- Light Exposure : Conduct ICH-compliant photostability tests (e.g., 1.2 million lux-hours) to identify photodegradation pathways .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron distribution to identify nucleophilic/electrophilic regions, aiding in predicting reactive sites .
- Molecular Dynamics (MD) Simulations : Simulate binding kinetics over 100+ ns trajectories to assess stability of target-ligand complexes .
- QSAR Modeling : Correlate structural features (e.g., substituent electronegativity) with bioactivity data to guide derivative design .
Q. How can contradictions between in vitro and in vivo efficacy data be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution to identify metabolic instability or poor absorption .
- Metabolite Identification : Use LC-MS/MS to detect major metabolites (e.g., ester hydrolysis products) that may lack activity in vivo .
- Dose-Response Correlation : Perform in vivo efficacy studies at multiple doses, adjusting for pharmacokinetic parameters to align with in vitro IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
